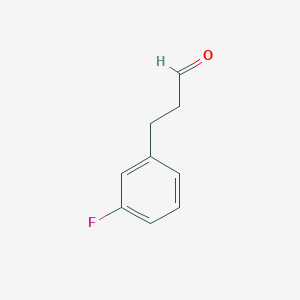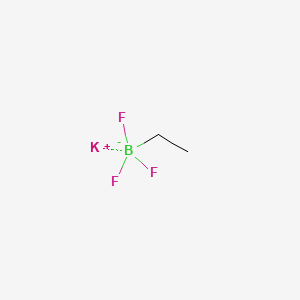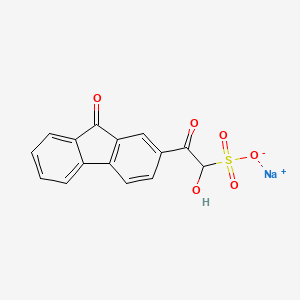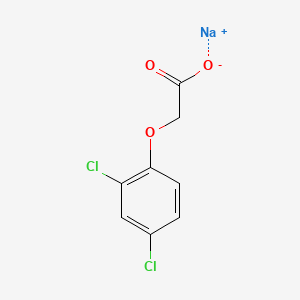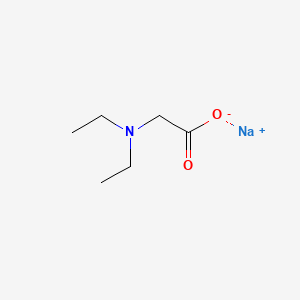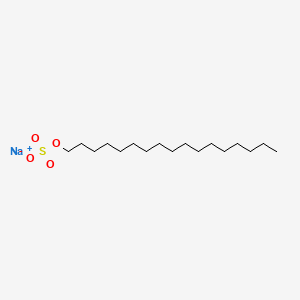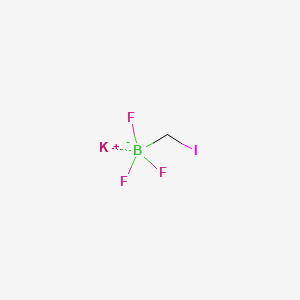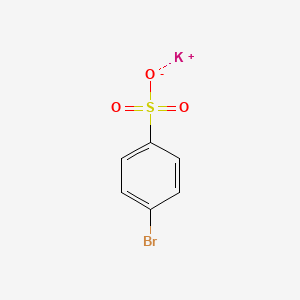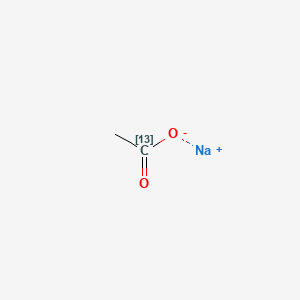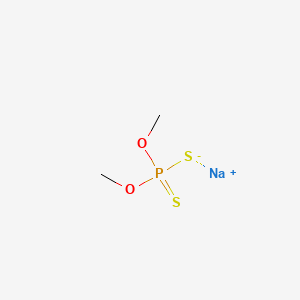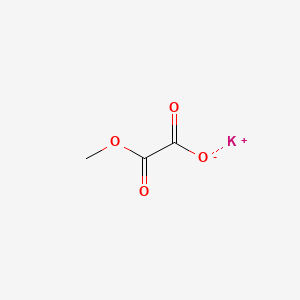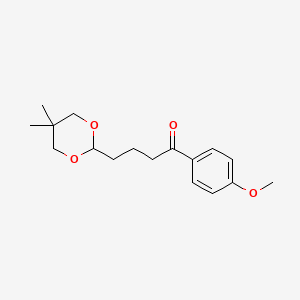![molecular formula C7H5FN2O B1343683 5-Fluor-1H-pyrrolo[3,2-b]pyridin-2(3H)-on CAS No. 887570-99-2](/img/structure/B1343683.png)
5-Fluor-1H-pyrrolo[3,2-b]pyridin-2(3H)-on
Übersicht
Beschreibung
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrole and pyridine ring system with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family, which consists of four distinct isoforms (FGFR1-4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one disrupts these pathways, potentially halting cancer progression .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for subsequent optimization and may impact its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The interaction between 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and FGFRs results in the inhibition of the receptor’s tyrosine kinase activity, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one on cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a pivotal role in cell growth and survival. Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts key signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one results in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFR activity affects various downstream metabolic processes, including glucose metabolism and lipid synthesis . Additionally, the compound may undergo metabolic transformation in the liver, leading to the formation of active metabolites that contribute to its overall bioactivity.
Transport and Distribution
Within cells and tissues, 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. This selective distribution enhances its therapeutic potential by concentrating the compound in areas where it is most needed.
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is primarily within the cytoplasm and nucleus . The compound’s ability to penetrate the nuclear membrane allows it to directly interact with nuclear receptors and transcription factors, influencing gene expression and cellular function. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and ethyl 2-fluoroacetoacetate.
Cyclization: The key step involves cyclization, where the 2-aminopyridine reacts with ethyl 2-fluoroacetoacetate under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of carbonyl or hydroxyl groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[3,2-b]pyridine: Lacks the fluorine atom, which can significantly alter its biological activity and chemical reactivity.
5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one:
5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Bromine substitution can affect the compound’s electronic properties and reactivity.
Uniqueness
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
By understanding the synthesis, reactions, applications, and mechanisms of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, researchers can better utilize this compound in various fields of study.
Eigenschaften
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFNVDLPKFGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646434 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-99-2 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



